molecular formula C17H22N4O4S B2835076 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide CAS No. 2319718-47-1

2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide

Cat. No. B2835076
CAS RN: 2319718-47-1
M. Wt: 378.45
InChI Key: UEYKWCXERWQLNY-UHFFFAOYSA-N
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Description

2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide, also known as MPPA, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicinal research. MPPA is a small molecule inhibitor that has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.

Mechanism of Action

2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide is a small molecule inhibitor that works by binding to a specific protein target. The exact mechanism of action of 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide is not fully understood, but it is believed to work by inhibiting the activity of this protein target, which is involved in the growth and proliferation of cancer cells. By inhibiting the activity of this protein target, 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide can prevent the growth of cancer cells and potentially lead to their death.
Biochemical and Physiological Effects:
2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's. In vivo studies have shown that 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide can inhibit the growth of tumors in animal models, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

The use of 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide in lab experiments has several advantages and limitations. One advantage is that 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide has a high affinity for a specific protein target, which makes it a promising candidate for the development of new drugs. Another advantage is that 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide has been extensively studied, and its mechanism of action is well understood. However, one limitation is that the synthesis of 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide is a complex process that requires expertise in organic chemistry. Another limitation is that the exact mechanism of action of 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide is not fully understood, which may limit its potential applications in the field of medicinal research.

Future Directions

There are several future directions for the study of 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide. One direction is the development of new drugs based on the structure of 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide. Another direction is the study of the potential applications of 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide in the treatment of other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide, which may lead to the development of more effective cancer therapies. Overall, the study of 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide has the potential to lead to the development of new drugs and therapies that can improve the lives of patients with cancer and other diseases.

Synthesis Methods

The synthesis of 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide involves several steps, including the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-(1-methylpyrazol-4-yl)piperidine to form 4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylchlorobenzene. This intermediate is then reacted with sodium phenoxyacetate to yield the final product, 2-[4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide. The synthesis of 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide has been extensively studied for its potential applications in the field of medicinal research. It has been shown to have a high affinity for a specific protein target, which makes it a promising candidate for the development of new drugs. 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide has been studied for its potential use in the treatment of cancer, as well as other diseases such as Alzheimer's and Parkinson's. Research has shown that 2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

2-[4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-10-14(9-19-20)13-3-2-8-21(11-13)26(23,24)16-6-4-15(5-7-16)25-12-17(18)22/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYKWCXERWQLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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